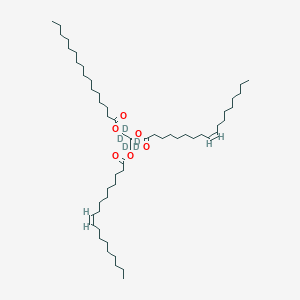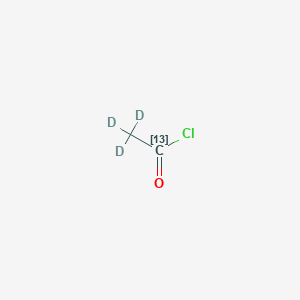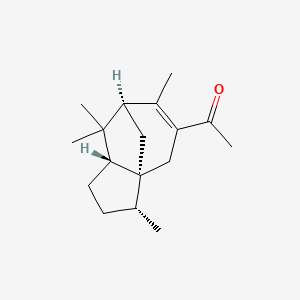
Methyl cedryl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cedryl ketone, also known as acetyl cedrene, is a chemical compound with the molecular formula C17H26O. It is a colorless to light yellow liquid with a woody, amber, and musk-like odor. This compound is widely used in the fragrance industry due to its pleasant scent and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl cedryl ketone is typically synthesized from cedarwood oil, which contains a mixture of sesquiterpenes such as α-cedrene and β-cedrene. The synthesis involves the following steps:
Isomerization: Cedarwood oil is treated with polyphosphoric acid to isomerize the sesquiterpenes into a mixture of compounds, including 7,10-ethylene-4,4,7-trimethyl-1,9-octahydronaphthalene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Cedarwood oil is extracted from cedar trees.
Isomerization and Acetylation: The extracted oil undergoes isomerization and acetylation as described above.
Purification: The final product is purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl cedryl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl cedryl ketone has diverse applications in scientific research:
Chemistry: Used as a starting material for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in dermatology and aromatherapy.
Industry: Widely used in the fragrance industry to create perfumes, colognes, and scented products due to its stable and pleasant odor
Mécanisme D'action
The mechanism of action of methyl cedryl ketone involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its woody and musky scent. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its potential biological activities are attributed to its ability to interact with cellular targets, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Methyl cedryl ketone is compared with other similar compounds such as:
Cedrol: Another sesquiterpene alcohol found in cedarwood oil, known for its woody scent.
Cedrene: A sesquiterpene hydrocarbon also present in cedarwood oil, used in perfumery.
Cedryl acetate: An ester derivative of cedrol, used for its pleasant fragrance.
Uniqueness: this compound stands out due to its stability, pleasant odor, and versatility in various applications.
Propriétés
Formule moléculaire |
C17H26O |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-[(1S,2R,5R,7S)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone |
InChI |
InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14-,15-,17-/m1/s1 |
Clé InChI |
YBUIAJZFOGJGLJ-GWBBYGMBSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2[C@]13C[C@@H](C2(C)C)C(=C(C3)C(=O)C)C |
SMILES canonique |
CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
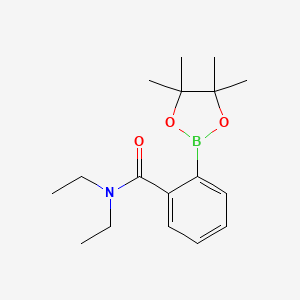

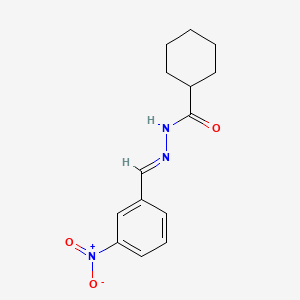
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)
